![molecular formula C11H12O B124736 Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)-(9CI) CAS No. 140210-31-7](/img/structure/B124736.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[420]octa-1,3,5-trien-7-one, 4-(1-methylethyl)-(9CI) is a unique organic compound characterized by its bicyclic structure
準備方法
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)-(9CI) typically involves a multi-step process. One common method includes the use of terminal aryl alkynes and a rhodium (I) complex as a catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
化学反応の分析
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)-(9CI) can be compared to other bicyclic compounds such as:
Bicyclo[4.2.0]octa-1,3,5-triene: Similar in structure but lacks the isopropyl group.
Benzocyclobutene: Another bicyclic compound with different chemical properties and applications.
4-Bromobenzocyclobutene: A brominated derivative with distinct reactivity.
The uniqueness of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)-(9CI) lies in its specific substituents and the resulting chemical behavior, making it valuable for targeted research and applications.
特性
CAS番号 |
140210-31-7 |
|---|---|
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC名 |
4-propan-2-ylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C11H12O/c1-7(2)8-3-4-9-6-11(12)10(9)5-8/h3-5,7H,6H2,1-2H3 |
InChIキー |
LLRRKALXKHEMRS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CC2=O)C=C1 |
正規SMILES |
CC(C)C1=CC2=C(CC2=O)C=C1 |
同義語 |
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


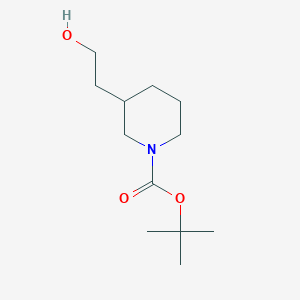

![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)
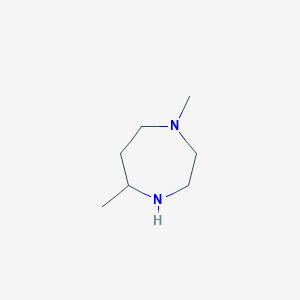
![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B124677.png)

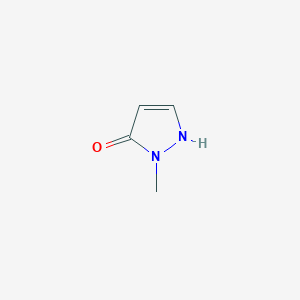
![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)
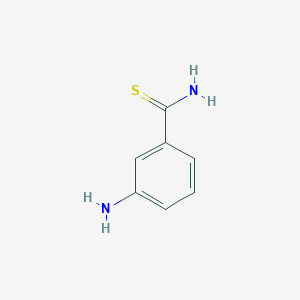

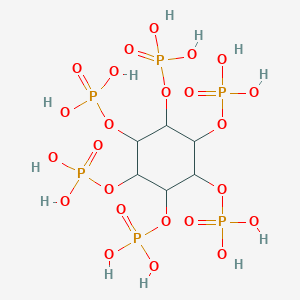
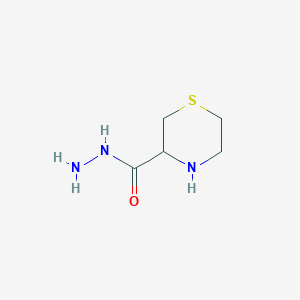
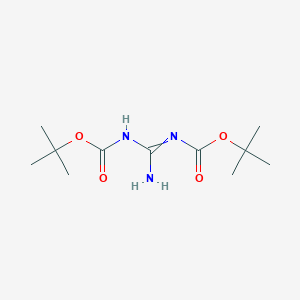
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
